molecular formula C16H25NO2 B2911079 1-Benzyl-4,4-diethoxypiperidine CAS No. 93145-87-0

1-Benzyl-4,4-diethoxypiperidine

Cat. No.: B2911079
CAS No.: 93145-87-0
M. Wt: 263.381
InChI Key: BIWIVGCTGYSXRF-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-diethoxypiperidine is a chemical compound with the molecular formula C16H25NO2 It is a derivative of piperidine, characterized by the presence of a benzyl group and two ethoxy groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-diethoxypiperidine can be synthesized through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-diethoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .

Scientific Research Applications

1-Benzyl-4,4-diethoxypiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: A related compound with similar structural features but different functional groups.

    4,4-Diethoxypiperidine: Lacks the benzyl group but shares the ethoxy substitution pattern.

    1-Benzylpiperazine: Contains a benzyl group but differs in the ring structure.

Uniqueness: 1-Benzyl-4,4-diethoxypiperidine is unique due to its combination of benzyl and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-benzyl-4,4-diethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWIVGCTGYSXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-benzylpiperidin-4-one (240 ml, 1.3 mol) in ethanol (500 ml) was saturated with gaseous hydrogen chloride under cooling on an ice bath. The mixture was treated with tetraethoxysilane (300 ml), kept overnight at RT, then poured with stirring into a mixture of diethyl ether (500 ml), potassium carbonate (500 g) and water (1000 ml). The organic layer was separated, the diethyl ether was evaporated and the residue was distilled under vacuum to give the title compound (369 g, 77%).
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
77%

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